5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one
Description
Properties
Molecular Formula |
C14H7Cl3N2O |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C14H7Cl3N2O/c15-9-2-1-3-10(16)13(9)19-11-6-7-18-14(17)8(11)4-5-12(19)20/h1-7H |
InChI Key |
GGHODCIXVZGKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC2=O)C(=NC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one typically involves the reaction of 2,6-dichloroaniline with appropriate naphthyridine precursors under specific conditions. One common method includes the cyclization of 2,6-dichloroaniline with a suitable naphthyridine derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
Scientific Research Applications
5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one: shares similarities with other naphthyridine derivatives such as:
Uniqueness
- The presence of the 2,6-dichlorophenyl group in this compound imparts unique chemical properties and potential biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions.
Biological Activity
5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 325.577 g/mol. The compound features a naphthyridine core substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₇Cl₃N₂O |
| Molecular Weight | 325.577 g/mol |
| LogP | 4.3459 |
| PSA | 34.89 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the naphthyridine scaffold followed by selective chlorination and substitution reactions to introduce the dichlorophenyl group. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that compounds within the naphthyridine class exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:
- Breast Cancer : In vitro studies revealed an IC50 value of approximately 5 μM against MCF-7 breast cancer cells.
- Colon Cancer : The compound demonstrated cytotoxic effects with an IC50 value of around 4 μM on HT-29 colon cancer cells.
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against several bacterial strains including:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 μg/mL.
- Escherichia coli : MIC of 64 μg/mL.
This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA replication.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of naphthyridines. Modifications at specific positions on the naphthyridine ring can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at C3 | Increased anticancer potency |
| Variation in halogen substitution | Altered antimicrobial spectrum |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- In Vivo Efficacy Against Tumors : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Chronic Infection Models : The compound was tested in models of chronic bacterial infections where it demonstrated efficacy in reducing bacterial load.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
